7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
7-bromo-1-cyclopentylbenzotriazole |
InChI |
InChI=1S/C11H12BrN3/c12-9-6-3-7-10-11(9)15(14-13-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
InChI Key |
CKCWLMZDNVDDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC=C3Br)N=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclopentyl Group Introduction via Alkylation
The 1-position substitution is typically achieved through alkylation of the benzotriazole’s NH group. A common approach involves reacting 1H-benzo[d]triazole with cyclopentyl bromide in the presence of a base such as sodium hydride () in anhydrous dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution:
Key parameters include:
-
Temperature : 25–40°C to balance reaction rate and side-product formation.
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
-
Catalyst : Cuprous iodide () or tert-butyl dimethyl silyl triflate improves yield by stabilizing intermediates.
Regioselective Bromination at the 7th Position
Bromination of 1-cyclopentyl-1H-benzo[d]triazole requires careful control to achieve 7-substitution . Two primary methods are employed:
Electrophilic Aromatic Substitution (EAS)
Using brominating agents like N-bromosuccinimide (NBS) or in the presence of Lewis acids (e.g., ) directs bromination to the electron-rich 7th position. The cyclopentyl group’s electron-donating effect activates the para position, favoring 7-bromo product formation:
Optimization Insights :
Directed Ortho-Metalation (DoM)
For enhanced regiocontrol, a directed metalation strategy employs lithium diisopropylamide (LDA) to deprotonate the 7-position, followed by quenching with . This method avoids competing substitution pathways:
One-Pot Synthesis and Catalytic Innovations
Recent advances focus on streamlined protocols combining cyclopentylation and bromination in a single reactor. For example, a palladium-catalyzed coupling reaction introduces both substituents sequentially:
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Stepwise Alkylation + EAS | Cyclopentyl bromide, , | 60–65 | High (7-position) |
| DoM Approach | LDA, , THF | 70–75 | Excellent |
| One-Pot Catalytic | , | 68–72 | Moderate |
Key Observations :
-
The DoM method offers superior regiocontrol but requires stringent anhydrous conditions.
-
One-pot synthesis balances efficiency and yield but demands optimized catalyst loadings.
Challenges and Mitigation Strategies
Byproduct Formation
Di-brominated byproducts arise from excess or prolonged reaction times. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to understand the interactions of benzotriazole derivatives with biological macromolecules.
Industrial Applications: The compound is investigated for its use in corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromine atom and cyclopentyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
Key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Benzo[d][1,2,3]triazole Derivatives
Key Observations:
- Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance compared to methyl or ethyl substituents, likely reducing solubility in polar solvents but improving lipophilicity for biological membrane penetration .
- Electronic Effects : Bromine at C7 enhances electrophilicity, enabling cross-coupling reactions. Methoxy or trifluoromethyl groups (as in analogs) modify electron density, affecting reaction kinetics and regioselectivity .
- Synthesis Challenges : Bulky substituents (e.g., cyclopentyl) may lower synthetic yields due to steric constraints, as seen in Br-pebt (45% yield with a pentyl chain) .
Reactivity and Functionalization Potential
- Cross-Coupling Reactions : The bromine atom in 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole positions it as a prime candidate for palladium-catalyzed couplings, similar to 7-Bromo-1H-benzo[d][1,2,3]triazole .
- Steric Hindrance : The cyclopentyl group may slow reactions at the triazole core compared to less hindered analogs like 1-(2-bromoethyl)-1H-benzo[d][1,2,3]triazole, which reacts readily as an alkylating agent .
- Bulky substituents could reduce reaction rates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) .
Biological Activity
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core with a bromine atom at the 7th position and a cyclopentyl group at the 1st position. This unique structure contributes to its potential biological activity and reactivity, making it an interesting candidate for various pharmacological applications.
Structural Characteristics
The compound's structure enhances its electrophilic character due to the presence of the bromine atom, while the cyclopentyl group influences its lipophilicity and steric properties. The benzotriazole moiety is recognized for its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.
| Feature | Description |
|---|---|
| Molecular Formula | C12H12BrN3 |
| Molecular Weight | 284.15 g/mol |
| Structure | Benzotriazole with bromine and cyclopentyl |
Pharmacological Properties
Research indicates that compounds containing the benzotriazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity : Benzotriazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in certain derivatives enhances their antimicrobial potency.
- Anticancer Activity : Some studies suggest that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiparasitic Activity : Research has demonstrated that certain benzotriazole derivatives exhibit significant activity against protozoan parasites such as Trypanosoma cruzi, with some compounds showing dose-dependent inhibition of parasite growth .
The specific interactions and mechanisms of action for 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole are still under investigation. However, it is believed that the compound may interact with various biological targets through:
- Enzyme Inhibition : Some studies have suggested that benzotriazole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways related to disease processes.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission or other physiological processes, potentially influencing their activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzotriazole derivatives against both gram-positive and gram-negative bacteria. Results indicated that compounds with bulky substituents exhibited enhanced activity compared to smaller analogs .
- Antiparasitic Effects : Another research effort focused on the antiparasitic activity of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The findings revealed significant inhibitory effects on both epimastigote and trypomastigote forms of the parasite, highlighting the potential for therapeutic applications in treating Chagas disease .
Comparative Analysis with Related Compounds
To understand the unique properties of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-Cyclopentyl-1H-benzo[d][1,2,3]triazole | Lacks bromine; affects reactivity |
| 7-Bromo-1H-benzo[d][1,2,3]triazole | Lacks cyclopentyl group; influences solubility |
| 6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole | Contains fluorine; alters polarity |
The combination of a bromine atom and a cyclopentyl group in 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole enhances its reactivity and interaction potential compared to other similar compounds.
Q & A
Q. How does 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole interact with biological targets (e.g., enzymes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
